molecular formula C9H14O B1405895 4-Cyclopropylcyclohexan-1-one CAS No. 1378796-24-7

4-Cyclopropylcyclohexan-1-one

Cat. No. B1405895
M. Wt: 138.21 g/mol
InChI Key: BZEVMMGVLPTAFZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Cyclopropylcyclohexan-1-one is represented by the InChI code 1S/C9H14O/c10-9-5-3-8 (4-6-9)7-1-2-7/h7-8H,1-6H2 . It has a molecular weight of 138.21 .


Physical And Chemical Properties Analysis

4-Cyclopropylcyclohexan-1-one has a molecular weight of 138.21 . It is stored at a temperature of 4 degrees Celsius . It is in liquid form .

Scientific Research Applications

Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase

4-Cyclopropylcyclohexan-1-one derivatives have been studied for their ability to inhibit 4-hydroxyphenylpyruvate dioxygenase (4-HPPD). These compounds, particularly 3-cyclopropanecarbonyloxy-2-cyclohexen-1-one, have shown potent inhibitory activity, suggesting their potential in therapeutic applications related to this enzyme's function (Lin et al., 2000), (Lin et al., 2002).

Electrochemical Transformation Studies

The electrochemical behavior of cyclohexa-2,5-dien-1-ones, which include 4-Cyclopropylcyclohexan-1-one derivatives, has been explored. These studies focus on the transformation processes like reductive dehalogenation and anionic cyclopropyl-allyl rearrangement, leading to the formation of compounds like 3,4-dimethylphenol (Gavrilova et al., 2009).

Synthetic Method Development

Research has been conducted on the development of synthetic methods using derivatives of 4-Cyclopropylcyclohexan-1-one. One example is the gold-catalyzed cycloaddition of 1,6-diyne carbonates and esters with aldehydes to create 4-(cyclohexa-1,3-dienyl)-1,3-dioxolanes (Rao & Chan, 2014). Another is the one-pot double Michael addition-Dieckmann condensation for synthesizing 4,4-disubstituted cyclohexane β-keto esters (Degraffenreid et al., 2007).

Crystal Structure Analysis

Crystal structure studies of compounds containing cyclohexane rings, akin to 4-Cyclopropylcyclohexan-1-one, provide insights into molecular conformations and interactions. These studies aid in understanding the physical and chemical properties of such compounds (Kavitha et al., 2006), (Gupta et al., 2022).

Conversion to Valuable Monomers

Studies have explored the conversion of compounds like bis(2-hydroxyethylene terephthalate) into valuable monomers such as 1,4-cyclohexanedimethanol, demonstrating the potential of cyclohexanone derivatives in polymer synthesis and recycling processes (Danfeng et al., 2016).

Biological Activity Investigations

Research into the biological activities of compounds containing cyclopropane and cyclohexane moieties, like 1-aminocyclopropane-1-carboxylic acid and its analogs, has shown a range of activities including antifungal, antimicrobial, and antiviral properties, which highlights the biological significance of these structural features (Coleman & Hudson, 2016).

Safety And Hazards

The safety information for 4-Cyclopropylcyclohexan-1-one indicates that it is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage. It may cause respiratory irritation .

properties

IUPAC Name

4-cyclopropylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-9-5-3-8(4-6-9)7-1-2-7/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEVMMGVLPTAFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropylcyclohexan-1-one

CAS RN

1378796-24-7
Record name 4-cyclopropylcyclohexan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclopropylcyclohexan-1-one
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Reactant of Route 6
4-Cyclopropylcyclohexan-1-one

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